4-(2,6-difluorophenyl)butan-1-amine hydrochloride
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Overview
Description
4-(2,6-difluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N. It is a derivative of butan-1-amine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzene.
Alkylation: The 2,6-difluorobenzene undergoes alkylation with butylamine under controlled conditions to form 4-(2,6-difluorophenyl)butan-1-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-difluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,6-difluorophenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-difluorophenyl)butan-2-amine hydrochloride
- 4-(2,6-difluorophenyl)butan-3-amine hydrochloride
Uniqueness
4-(2,6-difluorophenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the position of the amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2751615-45-7 |
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Molecular Formula |
C10H14ClF2N |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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